molecular formula C17H11NO2 B14012002 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- CAS No. 68452-38-0

1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-

Katalognummer: B14012002
CAS-Nummer: 68452-38-0
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: IUPDQKLAXUTBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-: is a complex organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by a fused ring system that includes both benzene and carbazole units

Eigenschaften

CAS-Nummer

68452-38-0

Molekularformel

C17H11NO2

Molekulargewicht

261.27 g/mol

IUPAC-Name

11-methylbenzo[a]carbazole-1,4-dione

InChI

InChI=1S/C17H11NO2/c1-18-13-5-3-2-4-10(13)11-6-7-12-14(19)8-9-15(20)16(12)17(11)18/h2-9H,1H3

InChI-Schlüssel

IUPDQKLAXUTBLE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C=CC4=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or nitro groups can be introduced into the aromatic ring system using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and composites. Its unique structural properties contribute to the development of high-performance materials with specific mechanical and electronic characteristics.

Wirkmechanismus

The mechanism of action of 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- involves its interaction with molecular targets within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

    1H-Benzo[a]carbazole: A parent compound with similar structural features but lacking the methyl and dione functionalities.

    Carbazole: A simpler compound with a single carbazole unit, used as a precursor in the synthesis of more complex derivatives.

    Benzo[a]pyrene: A polycyclic aromatic hydrocarbon with structural similarities but different chemical properties and applications.

Uniqueness: 1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl- stands out due to its unique combination of structural features, including the fused ring system and specific functional groups

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.